molecular formula C19H20ClFN4 B2879511 3-chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine

3-chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine

Cat. No.: B2879511
M. Wt: 358.8 g/mol
InChI Key: SWSCWOSASZXIRK-UHFFFAOYSA-N
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Description

JHU37160 is a high-affinity and highly potent activator of designer receptors exclusively activated by designer drugs (DREADDs). It is known for its ability to penetrate the blood-brain barrier and selectively activate hM3Dq and hM4Di DREADDs. The chemical name of JHU37160 is 8-Chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][1,4]diazepine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JHU37160 involves multiple steps, starting with the preparation of the core dibenzo[b,e][1,4]diazepine structure. The key steps include:

    Formation of the core structure: This involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]diazepine core.

    Introduction of substituents: The chloro, fluoro, and ethylpiperazinyl groups are introduced through a series of substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of JHU37160 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

JHU37160 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the compound.

    Substitution: The chloro and fluoro groups on the compound can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the chloro and fluoro groups.

Major Products Formed

The major products formed from these reactions include various derivatives of JHU37160 with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

JHU37160 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Clozapine-N-oxide (CNO): A commonly used DREADD agonist but has limitations due to its conversion to clozapine in vivo.

    Compound 21 (C21): Another second-generation DREADD agonist with high affinity but different pharmacokinetic properties.

Uniqueness of JHU37160

JHU37160 stands out due to its high potency, selectivity, and ability to penetrate the blood-brain barrier. It exhibits approximately 25-fold higher affinity for hM4Di compared to other DREADD agonists like CNO and C21. Additionally, JHU37160 selectively displaces [3H]clozapine from DREADDs in vivo without affecting other clozapine binding sites, making it a valuable tool for chemogenetic studies .

Properties

IUPAC Name

3-chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4/c1-2-24-8-10-25(11-9-24)19-14-4-3-5-15(21)18(14)22-16-7-6-13(20)12-17(16)23-19/h3-7,12,22H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSCWOSASZXIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are DREADDs and how does JHU37160 interact with them?

A1: Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are engineered G protein-coupled receptors (GPCRs) that can be introduced into specific cell populations, allowing researchers to modulate neuronal activity using specific ligands. JHU37160 is a highly potent and selective agonist for the excitatory hM3Dq DREADD. Upon binding to hM3Dq, JHU37160 activates downstream signaling pathways, leading to neuron depolarization and increased neuronal activity [, , , , ].

Q2: How does JHU37160 compare to other DREADD ligands like clozapine N-oxide (CNO) or Compound 21 (C21)?

A2: While CNO is widely used, it suffers from poor brain penetration and conversion to clozapine. C21, developed as an alternative, shows low brain penetrance, weak DREADD affinity, and low in vivo occupancy. JHU37160 overcomes these limitations with high in vivo DREADD potency, brain penetrance, and sustained DREADD occupancy [, ].

Q3: What are the primary applications of JHU37160 in research?

A3: JHU37160 is a powerful tool for studying neuronal circuits and their functions. Its applications include:

  • Mapping neuronal projections: When combined with PET imaging using a dedicated radiotracer ([18F]JHU37107), JHU37160 allows for noninvasive mapping of neuronal pathways, including long-range projections [].
  • Investigating the role of specific neuronal populations: By targeting DREADD expression to specific neuron types, JHU37160 can help researchers understand the contribution of those neurons to various physiological processes and behaviors [, , , , , , ].
  • Exploring therapeutic potential: Chemogenetic activation of specific neuronal populations using JHU37160 holds promise for treating neurological and respiratory disorders characterized by impaired neuronal activity, such as Pompe disease or spinal cord injury [, , , ].

Q4: What is the impact of JHU37160 on respiratory function?

A4: Research demonstrates that JHU37160 can stimulate phrenic motor output and diaphragm activity. Studies in rodent models show that JHU37160 administration leads to sustained increases in inspiratory tidal volume and phrenic nerve activity [, , ]. This suggests potential therapeutic applications for conditions involving impaired respiratory drive.

Q5: Can JHU37160 be used to study the role of specific brain regions in behavior?

A5: Yes, by combining DREADD technology with targeted injections of viral vectors encoding hM3Dq, researchers can restrict DREADD expression to specific brain regions. Studies using this approach have demonstrated the role of the orbitofrontal cortex (OFC) in incubated oxycodone seeking in rats, showing that JHU37160-mediated inhibition of OFC neurons reduces drug-seeking behavior [].

Q6: What is known about the structure-activity relationship (SAR) of JHU37160?

A8: While specific details regarding JHU37160's SAR are limited in the provided research, it's understood that even subtle modifications to its structure can significantly impact its potency and selectivity for DREADDs. Ongoing research aims to synthesize and characterize novel DREADD ligands with improved pharmacokinetic and pharmacodynamic properties [].

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